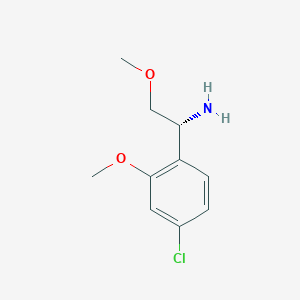
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzyloxy-substituted enone.
Boronic Acid Introduction: The enone is then subjected to a reaction with a boronic acid derivative under palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling reaction. This reaction is typically carried out in the presence of a base like potassium carbonate and a palladium catalyst such as Pd(PPh3)4.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the enone to an alkane or alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products
Oxidation: Produces alcohols or ketones.
Reduction: Produces alkanes or alcohols.
Substitution: Produces esters or amides.
Scientific Research Applications
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid involves its ability to interact with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the enone system.
Vinylboronic Acid: Contains a vinyl group instead of the benzyloxy-substituted enone.
Allylboronic Acid: Features an allyl group in place of the enone.
Uniqueness
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid is unique due to its conjugated enone system, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H15BO4 |
|---|---|
Molecular Weight |
234.06 g/mol |
IUPAC Name |
[(E)-5-oxo-5-phenylmethoxypent-1-enyl]boronic acid |
InChI |
InChI=1S/C12H15BO4/c14-12(8-4-5-9-13(15)16)17-10-11-6-2-1-3-7-11/h1-3,5-7,9,15-16H,4,8,10H2/b9-5+ |
InChI Key |
LIOSWOOUVACKBX-WEVVVXLNSA-N |
Isomeric SMILES |
B(/C=C/CCC(=O)OCC1=CC=CC=C1)(O)O |
Canonical SMILES |
B(C=CCCC(=O)OCC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


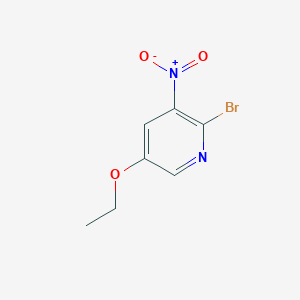
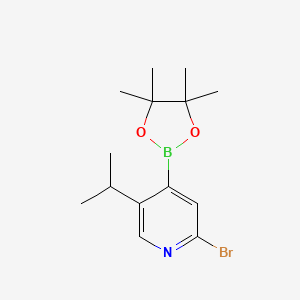
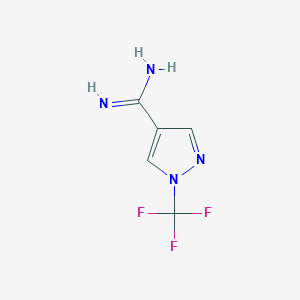
![4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane](/img/structure/B12966553.png)
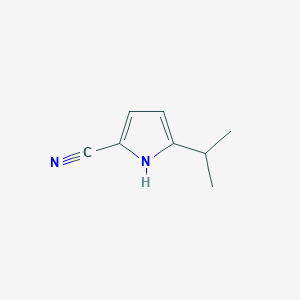
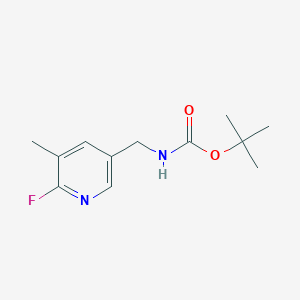
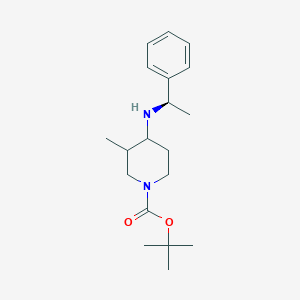
![(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12966567.png)
![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B12966581.png)
![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)

